

using CTC for flow cytometry analysis of microbial populations

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Compound of Interest

Compound Name: 5-Cyano-2,3-di-(p-tolyl)tetrazolium
bromide

CAS No.: 102568-69-4

Cat. No.: B180034

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Application Note: Flow Cytometric Analysis of Microbial Respiratory Activity Using CTC

Executive Summary

The transition from culture-dependent to culture-independent analysis has revolutionized microbiology. However, distinguishing "living" bacteria from "dead" bacteria remains a complex challenge. While membrane integrity dyes (e.g., Propidium Iodide) identify cells with compromised membranes, they do not confirm metabolic activity.

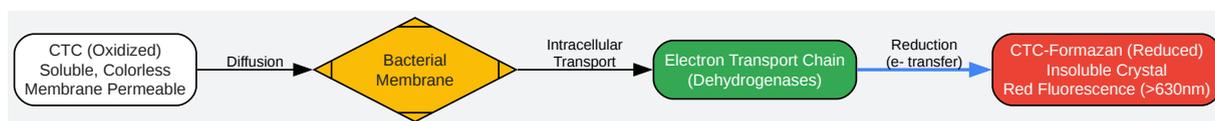
This guide details the use of 5-Cyano-2,3-ditolyl tetrazolium chloride (CTC), a redox dye that acts as an artificial electron acceptor in the bacterial electron transport chain (ETC). Upon reduction by active dehydrogenases, CTC converts from a soluble, colorless compound into an insoluble, red-fluorescent formazan (CTC-formazan). This allows for the specific flow cytometric enumeration of actively respiring microbial populations, providing a functional layer of data beyond simple "live/dead" discrimination.

Scientific Mechanism

The efficacy of CTC relies on its ability to compete with oxygen (or other terminal electron acceptors) in the respiratory chain.

- The Probe: CTC is a monotetrazolium salt. In its oxidized state, it is membrane-permeable and non-fluorescent.
- The Reaction: Inside metabolically active cells, CTC intercepts electrons from the ETC (specifically from dehydrogenases like succinate dehydrogenase).
- The Signal: The reduction creates CTC-formazan, which precipitates intracellularly as fluorescent crystals.[1][2][3][4] These crystals emit bright red fluorescence (Ex max: ~450-490 nm / Em max: ~630 nm) detectable in the FL3 or FL4 channels of standard flow cytometers.

Figure 1: Mechanism of CTC Reduction



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Caption: CTC crosses the cell membrane and is reduced by the Electron Transport Chain into insoluble, red-fluorescent formazan crystals.

Critical Experimental Parameters (Expertise & Experience)

Before beginning the protocol, three critical variables must be optimized for your specific microbial strain or environmental sample.

A. Concentration vs. Toxicity

Unlike nucleic acid stains, CTC can be toxic.[5][6] It intercepts electrons, potentially decoupling respiration from ATP synthesis.

- Standard Range: 1 mM to 5 mM.

- The Trade-off: High concentrations (5 mM) yield brighter signals but may inhibit metabolism or kill the cells during long incubations (Creach et al., 2003). Low concentrations (<1 mM) may not generate enough formazan for detection above background noise.
- Recommendation: Perform a titration (1, 2, 3, 4, 5 mM) for your specific matrix.

B. Incubation Time

Formazan crystals grow over time.

- Range: 30 minutes to 4 hours.
- Dynamics: Fast-growing *E. coli* may saturate signal in 30-60 minutes. Oligotrophic environmental samples (e.g., marine water) often require 2–4 hours (Sieracki et al., 1999).
- Warning: Over-incubation leads to non-specific background and crystal leakage.

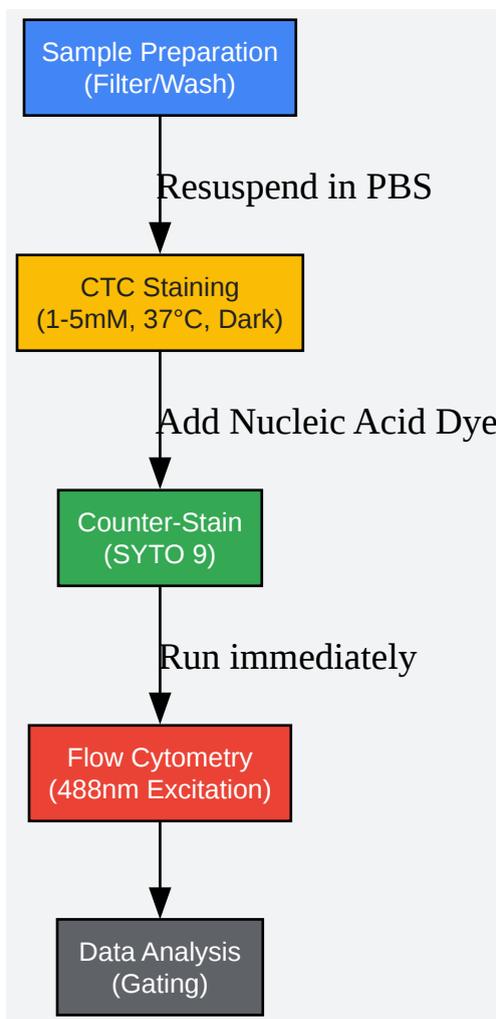
C. Counter-Staining (The "Anchor")

CTC detects activity, not presence. A dormant cell will be CTC-negative but is still a bacterium. To calculate the % Active Cells, you must counter-stain with a total nucleic acid stain.

- Recommended: SYTO 9 (green fluorescence). It is cell-permeant and spectrally distinct from CTC (Red).
- Avoid: DAPI (requires UV laser, often unavailable on standard benchtop cytometers) or Propidium Iodide (PI) as a counterstain (PI stains dead cells, which are likely CTC-negative anyway, confusing the "Total" count).

Detailed Protocol

Workflow Overview



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Caption: Sequential workflow for dual-staining microbial populations with CTC and SYTO 9.

Reagents

- CTC Stock (50 mM): Dissolve 5-Cyano-2,3-ditoyl tetrazolium chloride in sterile ultrapure water. Note: Store at 4°C in the dark. Make fresh daily if possible; CTC degrades rapidly.
- SYTO 9 Stock (5 mM): Commercial stock in DMSO.
- Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.2, 0.2 µm filtered.
- Controls:

- Negative Control: Heat-killed cells (70°C for 30 min) or Formaldehyde-fixed cells (killed before staining).
- Positive Control: Log-phase culture of *E. coli* or *P. aeruginosa*.

Step-by-Step Procedure

- Sample Preparation:
 - Aliquot

to

cells/mL.
 - Wash Step (Critical): Centrifuge (e.g., 5,000 x g, 5 min) and resuspend in PBS.
 - Why? Rich media (like LB or TSB) contain reducing agents that can reduce CTC extracellularly, causing high background noise.
- CTC Staining:
 - Add CTC stock to a final concentration of 4 mM (starting point).
 - Incubate at the organism's optimal growth temperature (e.g., 37°C) for 60 minutes.
 - Condition: Keep strictly in the dark. Shake gently (200 rpm) to facilitate diffusion if possible.
- Counter-Staining:
 - Add SYTO 9 to a final concentration of 5 μM.
 - Incubate for 15 minutes at room temperature in the dark.
- Acquisition:
 - Instrument: Flow Cytometer with 488 nm (Blue) laser.

- Detectors:
 - FL1 (Green, ~530/30): SYTO 9 (Total DNA).
 - FL3 or FL4 (Red, >630 LP): CTC-Formazan.
- Threshold: Trigger on FL1 (Green) to exclude inorganic debris, or FSC if the sample is very clean.

Data Analysis & Gating Strategy

Data should be visualized using a density plot (Dot Plot).

Gating Hierarchy:

- Plot 1: FSC vs. SSC. Gate on the bacterial population to exclude instrument noise and large aggregates.
- Plot 2: FL1 (Green) vs. FL3 (Red).

Interpretation Table:

| Quadrant | Fluorescence Profile | Biological Status |
|------------------|----------------------|---|
| Q1 (Upper Right) | SYTO 9 (+) / CTC (+) | Active: Cells contain DNA and are actively respiring. |
| Q2 (Lower Right) | SYTO 9 (+) / CTC (-) | Inactive/Dormant: Cells contain DNA (intact) but have low/no respiration. |
| Q3 (Lower Left) | SYTO 9 (-) / CTC (-) | Debris: Inorganic particles or ghost cells. |
| Q4 (Upper Left) | SYTO 9 (-) / CTC (+) | Artifact: Non-specific CTC precipitation (rare in washed samples). |

Calculation:

Troubleshooting & Limitations

- Issue: Crystal Clogging.
 - Cause: CTC-formazan is insoluble and can form large extracellular crystals that clog the flow cell.
 - Fix: Filter the CTC stock (0.2 μm) before adding to cells. If clogging persists, use a shorter incubation time.
- Issue: Low Signal Intensity.
 - Cause: Some slow-growing environmental bacteria do not reduce CTC efficiently.
 - Fix: Supplement with a carbon source (e.g., 0.05% Glucose) during incubation to "wake up" the metabolism (Substrate-Responsive Direct Viable Count).
- Issue: Toxicity.^{[6][7]}
 - Observation: Cell counts drop over time.
 - Fix: CTC is toxic.^{[5][8]} Do not incubate >4 hours. Analyze immediately after staining; do not fix and store CTC-stained samples for long periods as the crystal morphology can change.

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